molecular formula C13H17N3O3 B1438256 1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine CAS No. 1152879-80-5

1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine

Cat. No. B1438256
CAS RN: 1152879-80-5
M. Wt: 263.29 g/mol
InChI Key: UEFGZLNOJKWKKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine” would consist of a pyrazol-5-amine group attached to a 2,4,6-trimethoxyphenyl group via a methylene bridge. The trimethoxyphenyl group is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .

Scientific Research Applications

Synthesis and Characterization

1-[(2,4,6-Trimethoxyphenyl)methyl]-1H-pyrazol-5-amine and its derivatives are key intermediates in the synthesis of a wide variety of heterocyclic compounds. These compounds have shown a broad spectrum of biological activities and applications in material science. Research has focused on developing novel synthetic routes and characterizing these compounds to explore their potential further.

  • Synthetic Pathways

    Studies have reported the efficient synthesis of pyrazole-based chalcones from 1-methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole. The synthesized compounds were tested for their inhibitory activity against COX-1 and COX-2, demonstrating potential anti-inflammatory activities (Chavan et al., 2015). Additionally, novel pyrazolo[3,4-b]pyridine products have been synthesized from condensation of pyrazole-5-amine derivatives, indicating the versatility of this compound in creating new N-fused heterocycles (Ghaedi et al., 2015).

  • Characterization and Applications

    The structure of these synthesized compounds is often confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, ensuring the accurate identification of the synthesized compounds and their potential applications in medicinal chemistry and material sciences. For instance, a series of novel 1, 3, 4-oxadiazoles derived from 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole has been synthesized, showing antimicrobial and antioxidant activities, highlighting their potential in drug discovery (Chennapragada & Palagummi, 2018).

Bioactive Compounds Development

The structural flexibility and chemical reactivity of this compound facilitate the development of bioactive compounds with potential therapeutic applications. Researchers have explored its utility in creating compounds with antimicrobial, anticancer, and anti-inflammatory properties.

  • Antimicrobial and Anticancer Agents

    Novel pyrazole derivatives have been synthesized to assess their medicinal potentials, including antitumor, antifungal, and antibacterial activities. These studies indicate the compound's role as a pharmacophore in drug development (Titi et al., 2020). Additionally, some derivatives have shown higher anticancer activity than conventional drugs in preliminary screenings, demonstrating the compound's utility in cancer research (Hafez et al., 2016).

  • Anti-inflammatory Applications

    Pyrazole-based chalcones derived from this compound have been evaluated for their anti-inflammatory activities, showing significant potential in treating acute and chronic inflammation. This highlights the compound's relevance in developing new anti-inflammatory drugs (Chavan et al., 2015).

Future Directions

Given the lack of information on “1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The trimethoxyphenyl group has been associated with a wide range of biological activities, suggesting that “this compound” could also exhibit interesting biological properties .

properties

IUPAC Name

2-[(2,4,6-trimethoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-17-9-6-11(18-2)10(12(7-9)19-3)8-16-13(14)4-5-15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFGZLNOJKWKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN2C(=CC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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